(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanol
Description
Structural Elucidation of (3',4'-Difluoro-[1,1'-biphenyl]-2-yl)methanol
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name for this compound is [2-(3,4-difluorophenyl)phenyl]methanol , reflecting its biphenyl core with fluorine substituents at the 3' and 4' positions of one aromatic ring and a hydroxymethyl group (-CH$$2$$OH) at the 2-position of the adjacent ring. The molecular formula is C$$ {13}$$H$${10}$$F$$2$$O, with a molar mass of 220.21 g/mol . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1416439-94-5 |
| InChI Key | KYNAJAPXJUWEPH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CO)C2=CC(=C(C=C2)F)F |
Molecular Geometry and Conformational Analysis
The biphenyl core adopts a non-planar geometry due to steric and electronic interactions between substituents. Density functional theory (DFT) studies on similar fluorinated biphenyls reveal that fluorine substituents introduce torsional strain, influencing the dihedral angle between the two phenyl rings. For [2-(3,4-difluorophenyl)phenyl]methanol, the steric bulk of the hydroxymethyl group and fluorine atoms likely stabilizes a dihedral angle of 35–50° , consistent with trends observed in ortho-substituted biphenyls.
Table 1: Comparative Dihedral Angles in Halogenated Biphenyls
Crystallographic Characterization
X-ray Diffraction Studies
While direct X-ray crystallographic data for [2-(3,4-difluorophenyl)phenyl]methanol is limited, studies on analogous systems, such as 3,3',4,4'-tetrachlorobiphenyl (PCB 77), reveal dihedral angles of 43.94° in the solid state. The presence of fluorine and hydroxymethyl groups in [2-(3,4-difluorophenyl)phenyl]methanol is expected to reduce symmetry and enhance intermolecular interactions, such as hydrogen bonding via the -OH group.
Torsional Angle Analysis of Biphenyl Core
The torsional angle between the two phenyl rings is critical for understanding electronic delocalization. In fluorinated biphenyls, increased fluorine substitution at meta and para positions reduces resonance stabilization, leading to larger dihedral angles compared to ortho-substituted analogs. For [2-(3,4-difluorophenyl)phenyl]methanol, the combined steric effects of the hydroxymethyl group and fluorine atoms likely restrict free rotation, favoring a synclinal conformation (30–60° dihedral angle).
Comparative Analysis with Ortho-Substituted Halogenated Biphenyls
Fluorine substitution patterns profoundly influence molecular geometry and electronic properties:
- Ortho-Substituted Biphenyls : 2,2'-Difluorobiphenyl exhibits a double-minimum potential energy surface with dihedral angles at 57.9° and 128.9° , attributed to steric clashes between fluorine atoms.
- Meta/Para-Substituted Biphenyls : In [2-(3,4-difluorophenyl)phenyl]methanol, fluorine atoms at the 3' and 4' positions minimize steric hindrance, allowing closer approach to planarity (dihedral angle ~42.5°). This enhances conjugation compared to ortho-substituted derivatives.
Table 2: Electronic Effects of Fluorine Substitution
| Substituent Position | Resonance Stabilization | Dihedral Angle (°) |
|---|---|---|
| Ortho (2,2') | Low | 57.9–128.9 |
| Meta/Para (3',4') | Moderate | 42.5 |
Properties
IUPAC Name |
[2-(3,4-difluorophenyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c14-12-6-5-9(7-13(12)15)11-4-2-1-3-10(11)8-16/h1-7,16H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNAJAPXJUWEPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101262424 | |
| Record name | [1,1′-Biphenyl]-2-methanol, 3′,4′-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101262424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416439-94-5 | |
| Record name | [1,1′-Biphenyl]-2-methanol, 3′,4′-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416439-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1′-Biphenyl]-2-methanol, 3′,4′-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101262424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanol is a fluorinated biphenyl derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by difluorination and a hydroxymethyl group, positions it as a candidate for various pharmacological applications, particularly in cancer therapy and enzyme inhibition. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H10F2O, with a molecular weight of 234.22 g/mol. The compound features two fluorine atoms attached to the biphenyl moiety, which can influence its lipophilicity and biological interactions.
Anticancer Activity
Recent studies have explored the anticancer properties of difluorinated biphenyl derivatives. For instance, similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines.
- Case Study : A study evaluating the efficacy of fluorinated biphenyls found that compounds with similar structures exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7), indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Reference Compound | MCF-7 | 17.9 ± 1.2 |
Enzyme Inhibition
The potential of this compound as an enzyme inhibitor has also been investigated. Fluorinated compounds are known to interact with various biological receptors and enzymes due to their unique electronic properties.
- Mechanism : The difluorination may enhance binding affinity to targets such as kinases or other metabolic enzymes, thereby inhibiting their activity. This mechanism is crucial in drug metabolism and detoxification processes .
Synthesis Methods
The synthesis of this compound can be achieved through several methodologies:
- Fluorination Reactions : Utilizing fluorinating agents on biphenyl precursors.
- Hydroxymethylation : Following fluorination, the introduction of the hydroxymethyl group can be accomplished using formaldehyde in the presence of a catalyst.
Toxicity Studies
Toxicity assessments are essential for evaluating the safety profile of this compound. Preliminary studies indicate that while some fluorinated compounds exhibit cytotoxicity towards cancer cells, they may also show reduced toxicity towards normal cell lines.
- Findings : In vitro studies suggest that at certain concentrations, the compound demonstrates selective toxicity towards tumor cells while sparing healthy cells .
| Toxicity Measure | Value |
|---|---|
| TC50 (Cancer Cells) | >300 µM |
| TC50 (Normal Cells) | >300 µM |
Comparison with Similar Compounds
The compound is compared to structurally analogous biphenyl derivatives with variations in fluorine substitution patterns, functional groups, and synthetic routes. Key differences in physicochemical properties, reactivity, and applications are highlighted below.
Structural Variations and Functional Groups
Fluorine Substitution Patterns
- (3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanol: Fluorines at 3' and 4' positions on the second phenyl ring; methanol at 2-position of the first ring. This arrangement balances electronic effects (electron-withdrawing fluorines) and steric accessibility .
- (2',4'-Difluoro-[1,1'-biphenyl]-3-YL)methanol: Fluorines at 2' (ortho) and 4' (para) positions, with methanol at 3-position.
- 1-(3',4'-Difluoro-[1,1'-biphenyl]-4-YL)ethanone (DFBPE): Same fluorine positions but with a ketone group at 4-position. The ketone’s electron-withdrawing nature alters conjugation and reduces solubility in polar solvents compared to methanol derivatives .
Functional Group Comparisons
- Methanol vs. Hydroxyl: The hydroxyl group in 3',4'-Difluoro-3,6-dimethyl-[1,1'-biphenyl]-2-ol () increases hydrogen-bonding capacity but reduces stability under acidic conditions.
- Methanol vs. Aldehyde/Ketone: Aldehyde derivatives (e.g., 4',5-Difluoro-[1,1'-biphenyl]-3-carbaldehyde, ) exhibit higher reactivity toward nucleophiles but lower thermal stability. Methanol derivatives are more suited for modular synthesis of esters or ethers .
Physicochemical Properties
Preparation Methods
General Synthetic Strategy
The synthesis of (3',4'-Difluoro-[1,1'-biphenyl]-2-yl)methanol typically involves:
- Construction of the biphenyl core via Suzuki coupling or related palladium-catalyzed cross-coupling reactions.
- Introduction of fluorine substituents on the biphenyl rings, often through the use of fluorinated boronic acids or halides.
- Functionalization at the 2-position of the biphenyl ring to introduce the methanol (-CH2OH) group, usually by reduction of an aldehyde or a related intermediate.
Suzuki Coupling-Based Preparation
One common approach is the Suzuki coupling of a fluorinated phenylboronic acid derivative with a halogenated aromatic compound to form the biphenyl scaffold.
| Parameter | Details |
|---|---|
| Catalyst | Palladium-based catalyst (e.g., Pd(PPh3)4) |
| Solvent | Tetrahydrofuran (THF) or other polar aprotic solvents |
| Base | Sodium carbonate, potassium carbonate, or hydroxides |
| Temperature | Room temperature to 120 °C |
| Reaction Time | 12–48 hours |
| Yield | 60–95% (varies by substrate and conditions) |
After the coupling, the biphenyl intermediate bearing fluorine substituents is obtained, which can be further functionalized to introduce the methanol group.
Preparation of the Methanol Functional Group
The methanol group at the 2-position can be introduced by reduction of an aldehyde or ketone precursor:
- The biphenyl intermediate with an aldehyde group at the 2-position is reduced using hydride reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Catalytic hydrogenation under mild conditions can also be employed for reduction.
| Parameter | Details |
|---|---|
| Reducing Agent | NaBH4, LiAlH4, or catalytic hydrogenation |
| Solvent | Ethanol, methanol, or THF |
| Temperature | 0–50 °C |
| Reaction Time | 1–10 hours |
| Yield | High, often >90% |
Alternative Synthetic Route via Nitro- and Amino-Intermediates
An indirect method involves:
- Preparation of 3,4-difluoro-2'-nitrobiphenyl intermediates via Suzuki coupling of 3,4-difluorophenylboronic acid with o-nitrohalobenzene.
- Catalytic hydrogenation of the nitro group to form the corresponding amino derivative.
- Subsequent transformation of the amino group to the methanol functionality via formylation and reduction steps.
This method benefits from higher yields and lower production costs due to the use of readily available raw materials such as o-nitrobenzoic acid salts and substituted halobenzenes.
Key Reaction Steps and Conditions:
| Step | Conditions & Details |
|---|---|
| Decarboxylation coupling | o-nitrobenzoic acid, alkali (carbonate or hydroxide), solvent, catalyst; 80–240 °C; 9–48 hours |
| Catalytic hydrogenation | Fluoro-nitrobiphenyl, catalyst (Pd/C or similar), solvent; 20–80 °C; 0.2–2 MPa H2 pressure; 1–10 hours |
| Post-processing | Filtration, washing, concentration, crystallization purification |
This route is industrially favorable due to its lower waste generation and simpler equipment requirements.
Summary Table of Preparation Methods
| Method | Key Reagents/Intermediates | Reaction Type | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Suzuki Coupling + Reduction | 3,4-difluorophenylboronic acid + halobenzene | Pd-catalyzed coupling + hydride reduction | 25–120 °C, 12–48 h (coupling); 0–50 °C, 1–10 h (reduction) | 60–95 | High purity, well-established | Expensive boronic acids, sensitive reagents |
| Nitro-Amino Route | o-nitrobenzoic acid salt + substituted halobenzene | Decarboxylation coupling + catalytic hydrogenation | 80–240 °C, 9–48 h (coupling); 20–80 °C, 0.2–2 MPa, 1–10 h (hydrogenation) | High | Cost-effective, industrially scalable | Longer reaction times |
Research Findings and Industrial Considerations
- The nitro-amino route offers advantages in industrial scalability due to the use of inexpensive and readily available raw materials and milder reaction conditions for hydrogenation.
- The Suzuki coupling method requires high-purity boronic acids, which can be costly and require careful handling.
- Reaction optimization studies indicate that reaction temperature, catalyst loading, and solvent choice critically influence yields and purity.
- Post-reaction purification by crystallization is essential to obtain high-purity this compound suitable for pharmaceutical or agrochemical applications.
Q & A
Q. What are the primary synthetic routes for (3',4'-Difluoro-[1,1'-biphenyl]-2-yl)methanol, and what methodological considerations ensure high yield?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , where a boronic acid derivative (e.g., 3',4'-difluorophenylboronic acid) reacts with a halogenated benzyl alcohol precursor (e.g., 2-bromobenzyl alcohol) under palladium catalysis . Key parameters include:
- Catalyst selection (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and ligand optimization to enhance coupling efficiency.
- Solvent choice (e.g., THF or DMF) and base (e.g., Na₂CO₃) to stabilize intermediates. Post-coupling, the alcohol group is protected (e.g., as a silyl ether) during purification to prevent oxidation. Friedel-Crafts acylation is an alternative for biphenyl scaffold construction but requires careful control of Lewis acid catalysts (e.g., AlCl₃) to avoid side reactions .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in fluorinated biphenyl derivatives?
- ¹⁹F NMR : Critical for confirming fluorine substitution patterns (e.g., distinguishing 3',4'-difluoro from 2',5'- isomers) due to distinct chemical shifts (~-110 to -130 ppm for aromatic fluorines) .
- HSQC/HMBC NMR : Correlates proton and carbon signals to verify biphenyl connectivity and methanol positioning.
- High-resolution MS : Validates molecular formula (C₁₃H₁₀F₂O) and detects trace impurities (e.g., dehalogenated byproducts) .
Advanced Research Questions
Q. What computational strategies are optimal for modeling the electronic properties and solvation effects of this compound?
- Density Functional Theory (DFT) : Hybrid functionals (e.g., B3LYP) with exact exchange corrections improve accuracy in predicting frontier molecular orbitals (HOMO/LUMO) and dipole moments .
- Continuum Solvation Models (e.g., PCM/COSMO) : Simulate solvent interactions to predict solubility trends (e.g., in DMSO vs. hexane) and partition coefficients (logP) for biological assays .
- Molecular Dynamics (MD) : Assess conformational stability of the biphenyl scaffold under varying pH and temperature conditions.
Q. How do fluorination patterns influence the compound’s reactivity in catalytic transformations or biological systems?
- Electrophilic Aromatic Substitution : Fluorine’s electron-withdrawing effect directs further substitution to meta/para positions, impacting derivatization (e.g., nitration or sulfonation) .
- Enzyme Binding : Fluorine’s electronegativity enhances hydrogen-bonding interactions with target proteins (e.g., antifungal enzymes), as seen in structurally related phenacyl azole derivatives .
- Metabolic Stability : Fluorine reduces susceptibility to oxidative degradation, extending half-life in pharmacokinetic studies .
Q. What experimental and theoretical approaches address contradictions in reported reaction yields or spectroscopic data?
- Controlled Replication : Standardize reaction conditions (e.g., inert atmosphere, stoichiometric ratios) to minimize batch variability.
- Multivariate Analysis (DoE) : Optimize catalytic systems (e.g., Pd loading, solvent polarity) to reconcile divergent yield reports .
- Crystallographic Validation : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry or stereochemistry, as demonstrated for analogous biphenylmethanol derivatives .
Methodological Notes
- Synthetic Challenges : Trace moisture can deactivate palladium catalysts; rigorous drying of solvents/substrates is essential .
- Safety : Fluorinated aromatic compounds require handling in fume hoods due to potential toxicity; waste must be neutralized before disposal .
- Data Reproducibility : Archive raw spectral data (e.g., NMR FID files) and computational input files for peer validation.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
